Home > Products > Screening Compounds P99819 > N-cyclopropyl-3,4-dimethoxybenzenesulfonamide
N-cyclopropyl-3,4-dimethoxybenzenesulfonamide -

N-cyclopropyl-3,4-dimethoxybenzenesulfonamide

Catalog Number: EVT-5147212
CAS Number:
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide []

      Compound Description: This compound is a sulfonamide derivative featuring a 3,4-difluorophenyl group attached to the sulfonamide nitrogen. The crystal structure of this compound has been reported, revealing the dihedral angle between the benzene rings and the stabilizing intermolecular hydrogen bonds. []

    N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide []

      Compound Description: This compound belongs to a series of aryl sulfonamides investigated for antiproliferative activity. It showed potent microtubule-destabilizing activity, inhibited cancer cell growth in the low micromolar range, and induced cell cycle arrest in the G2/M phase. Notably, it demonstrated resistance to the P-glycoprotein drug efflux pump, a mechanism contributing to multidrug resistance. []

    N-(Cyclopropyl)methyl]-3,4-dimethoxy-5-methylmorphinan-6-one []

      Compound Description: This compound is a potent opioid agonist demonstrating a preference for kappa opioid receptors. Its synthesis, along with its pharmacological activity, has been reported. []

    N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione []

      Compound Description: This compound features a cyclopropyl group attached to a decahydroacridine-1,8-dione core. Its synthesis and crystal structure have been reported. []

    5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272) [, , ]

      Compound Description: This compound is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. It has demonstrated vasodilatory effects in ovine pulmonary arteries by stimulating the sodium pump, independent of cGMP. [] It has also shown efficacy in relaxing corpus cavernosum in wild-type, endothelial nitric-oxide synthase (eNOS)-/-, and neuronal (n)NOS-/- mice by activating sGC and enhancing NO effects. [] Further studies in rats have confirmed its potent vasorelaxation properties in the basilar artery, acting synergistically with NO and suggesting its potential as a novel therapy for cerebrovascular diseases. []

    3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole monohydrate []

      Compound Description: The crystal structure of this compound has been reported, revealing details about its molecular geometry and packing. []

    (1R, 2R) 2-(3,4-difluoro-benzene base) cyclopropane nitrile (Ticagrelor midbody) []

      Compound Description: This compound serves as a key intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots. A novel synthetic route for this compound has been described, highlighting its importance in medicinal chemistry. []

    5-Arylamido-6-cyclopropyl-4-(p-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-ones and 5-Arylamido-6-cyclopropyl-4-(p-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thiones []

      Compound Description: These compounds are dihydropyrimidine derivatives synthesized and evaluated for their antimicrobial properties. []

    1,1'-dinitro-(1,1')bi(cyclopropyl)s []

      Compound Description: This compound is a precursor in the synthesis of 4,5,4'5'-tetrahydro(3,3')bi-isoxazolyls and (3,3')bi-isoxazolyls. []

    Highly substituted furo[3,4-d][1,2]oxazines []

      Compound Description: This refers to a class of compounds synthesized via a gold-catalyzed 1,3-dipolar cycloaddition reaction. They represent novel heterocyclic structures with potential applications in medicinal chemistry. []

    Ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[l,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-oxide []

      Compound Description: This compound is synthesized through a pyrolysis reaction and further hydrolyzed to yield the corresponding carboxylic acid. Both the ester and the acid forms have been characterized spectroscopically, including X-ray crystallography. []

    Pirazolo[3,4-b]pyridine derivatives []

      Compound Description: This refers to a class of compounds described as potential phosphodiesterase 4 (PDE4) inhibitors. []

    3,4-dihydro-2(1H)-quinolinone derivatives []

      Compound Description: These compounds are synthesized through a palladium-catalyzed cyclopropane ring expansion, demonstrating a novel approach to this class of compounds. []

    N-cyclopropyl benzamide derivatives (e.g., N-cyclopropyl-4-methoxybenzamide, 3,4-dichloro-N-cyclopropylbenzamide, 2-chloro-N-cyclopropylbenzamide) []

      Compound Description: These compounds were studied for their potential as HER2 inhibitors for cancer treatment. Molecular docking studies suggest their potential as anticancer agents. []

    1H-Imidazo[4,5-c]quinolin-4-amine derivatives (e.g., MRS7788, MRS8054) []

      Compound Description: This set of compounds acts as A3 adenosine receptor (A3AR) positive allosteric modulators. Despite low Caco-2 permeability and high plasma protein binding, some derivatives like MRS7788 and MRS8054 displayed oral bioavailability in rats. These findings suggest a potential therapeutic approach for A3AR-related diseases. []

    α-Aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors []

      Compound Description: This class of compounds, incorporating a methanoprolinenitrile moiety, demonstrates potent inhibitory activity against dipeptidyl peptidase IV (DPP-IV). These inhibitors show promise as a novel treatment option for type 2 diabetes by preventing the degradation of glucagon-like peptide-1, a crucial regulator of glucose-stimulated insulin secretion. []

    2-[(diphenylmethylene)amino]cyclobutenecarboxylates []

      Compound Description: This class of compounds, synthesized from 2-chloro-2-cyclopropylideneacetates and nonenolizable ketimines, acts as stable analogs of 2-oxocyclobutanecarboxylates. These compounds are useful building blocks in organic synthesis and have been shown to undergo various transformations. []

    N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine -1,8-dione []

      Compound Description: This compound was synthesized under microwave irradiation and its crystal structure was determined by X-ray diffraction analysis. []

    4-{3-[6-amino-9-(5-cyclopropyl-carbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl]prop-2-ynyl}piperidine-1-carboxylic acid methyl ester (ATL313) [, ]

      Compound Description: This compound is a potent and selective A2A adenosine receptor (A2AAR) agonist. It effectively reduces TCR-mediated production of IFN-γ in murine CD4+ T cells. [, ]

    N-cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide []

      Compound Description: This novel arylsulfonamide exhibits potent cytotoxicity towards tumor cells while showing minimal effects on non-cancerous human cells. It disrupts tumor cell metabolism by stimulating glycolysis, leading to a rapid decline in intracellular ATP levels. This energetic stress activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin complex 1 (mTORC1) and hypoxia-inducible factor 1 (HIF-1) signaling pathways, ultimately suppressing tumor growth and metastasis. []

    3-N-substituted-3,4-dihydropyrimidines and 3-N-substituted-dihydro-pyrimidin-2(1H)-ones []

      Compound Description: These compounds represent a novel class of calcium antagonists. Notably, some derivatives exhibit potent, long-lasting vasodilative and antihypertensive effects, demonstrating a slower onset of action compared with dihydropyridines. Furthermore, certain dihydropyrimidines displayed weaker atrioventricular conduction blocking properties and lower toxicity than dihydropyridines, suggesting potential advantages as therapeutic agents. []

    Mo2[μ-κ2-HC(N-2,6-iPr2C6H3)2]2 []

      Compound Description: This compound is a low-coordinate and sterically hindered quintuple-bonded dimolybdenum complex. It reacts with alkynes to yield six-membered complexes through both head-to-tail and tail-to-tail C-C coupling reactions. The regioselectivity of these cycloaddition reactions is influenced by the electronic properties of the alkyne substituents. []

    N-methyl moxifloxacin hydrochloride []

      Compound Description: This compound is a derivative of moxifloxacin, a fluoroquinolone antibiotic. It has been synthesized and characterized using various spectroscopic techniques, including ESI-MS, 1H NMR, and 13C NMR. []

    1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (SA4503) []

      Compound Description: This compound acts as a sigma 1 receptor agonist and has shown antidepressant-like effects in the mouse forced swimming test. []

    [1‐(Ethoxycarbonyl)cyclopropyl]triphenylphosphonium Tetrafluoroborate []

      Compound Description: This compound is a reagent utilized in annulation reactions involving nucleophile-carbonyl pairs, including anions derived from β-dicarbonyls and imides. []

    (N-3-cyclopropyl-7-{[4-(1-methylethyl)phenyl]-methyl}-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine) (SCH79797) []

      Compound Description: This compound acts as a potent and selective antagonist for protease-activated receptor-1 (PAR-1). It exhibits antiangiogenic effects, suppressing both basal and thrombin-stimulated angiogenesis. Additionally, it inhibits endothelial cell growth and promotes apoptosis, suggesting its potential as a therapeutic agent for cancer and other angiogenesis-related diseases. []

    9-(alkyl/aryl)-4-fluoro-6-oxo[1,2,5]thiadiazolo[3,4-h]quinoline-5-carboxylic acids and their esters []

      Compound Description: This series of compounds was designed and synthesized as potential antibacterial agents. These compounds were tested against various bacterial and fungal strains, with some derivatives exhibiting promising antibacterial activity. []

    1- Cyclopropyl-3,4-epoxyhex -5-en-1-yne []

      Compound Description: This compound was identified as a bioactive volatile compound in the methanolic extract of Proteus mirabilis, a bacterium implicated in urinary tract infections. []

    4-Cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione []

      Compound Description: This compound was synthesized as a potential drug candidate. Its preparation involved multiple steps, highlighting the complexity of synthetic routes in medicinal chemistry. []

    (E)-N-((E)-3-((1R,2R)-2-(3,4-dibromo-phenyl)-1-fluro-cyclopropyl)-allylidene)-2-θ-tolyl-acetamide []

      Compound Description: This compound's structure, including its configuration and stable conformation, was determined using X-ray crystallography and theoretical calculations. It exists in the keto form and exhibits both intramolecular and intermolecular hydrogen bonding interactions. []

    (methylene-cyclopropyl)acetyl-CoA []

      Compound Description: This compound functions as a suicide substrate for acyl-CoA oxidase and acyl-CoA dehydrogenases, irreversibly inhibiting these flavoenzymes. It targets the flavin prosthetic group, highlighting its potential as a mechanistic probe for studying these enzymes. []

    N-(cyclopropyl-methyl)-α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine (Profluralin) []

      Compound Description: This herbicide, belonging to the dinitroaniline class, effectively controls johnsongrass from both seeds and rhizomes in soybean fields. It is particularly effective when incorporated into the soil immediately after application. Profluralin has consistently demonstrated superior weed control and soybean yield enhancement compared to other herbicides. []

    4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222) []

      Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently undergoing clinical trials. Developed to target the F508del mutation, this corrector enhances the processing and trafficking of the F508delCFTR protein to the cell surface, improving chloride ion transport in cystic fibrosis patients. []

Properties

Product Name

N-cyclopropyl-3,4-dimethoxybenzenesulfonamide

IUPAC Name

N-cyclopropyl-3,4-dimethoxybenzenesulfonamide

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C11H15NO4S/c1-15-10-6-5-9(7-11(10)16-2)17(13,14)12-8-3-4-8/h5-8,12H,3-4H2,1-2H3

InChI Key

BEMHETJHDDZVFO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.